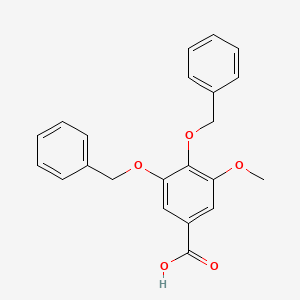

3,4-Bis(benzyloxy)-5-methoxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxy-4,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMUJFYSOGQDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500552 | |

| Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70845-73-7 | |

| Record name | 3,4-Bis(benzyloxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3,4 Bis Benzyloxy 5 Methoxybenzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursor Identification

The synthesis of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid is conceptually rooted in the functionalization of readily available precursors derived from gallic acid (3,4,5-trihydroxybenzoic acid). nih.govresearchgate.net A retrosynthetic approach logically disconnects the target molecule at its ether linkages and the carboxylic acid function, identifying key precursors and the strategic sequence of reactions required for its assembly.

Derivatization Approaches from Methyl 3,4,5-Trihydroxybenzoate (B8703473) and Related Gallic Acid Scaffolds

The primary and most common starting material for the synthesis of this compound and its analogues is gallic acid or its corresponding methyl ester, methyl 3,4,5-trihydroxybenzoate (methyl gallate). ekb.egnih.gov Gallic acid is a naturally occurring polyphenol that serves as an inexpensive and versatile scaffold. nih.gov The synthesis of methyl gallate is straightforward, typically achieved through the esterification of gallic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ekb.egcyberleninka.ru

Using the methyl ester form is often advantageous as it protects the carboxylic acid group, preventing it from participating in undesired side reactions during the subsequent modification of the phenolic hydroxyl groups. cnrs.fr The synthesis of various amide and ester derivatives of gallic acid has been widely described, highlighting the versatility of this starting scaffold. mdpi.comresearchgate.netnih.gov

Regioselective Methoxy (B1213986) Group Incorporation Methods

Achieving the specific 3,4-bis(benzyloxy)-5-methoxy substitution pattern requires precise regiochemical control. The challenge lies in selectively methylating the hydroxyl group at the 5-position while leaving the hydroxyls at the 3- and 4-positions available for benzylation, or vice versa. Regioselective protection and methylation are key strategies. diva-portal.org

One plausible synthetic route involves the initial protection of the more sterically accessible or reactive hydroxyl groups. For instance, in the synthesis of methyl hydroxy-methoxybenzoate isomers, regioselective protection was the key step, where acylation occurred selectively at the less-hindered hydroxyl group (meta or para to the ester group). diva-portal.org Following this logic, a synthetic strategy for the target compound could involve first installing the two benzyloxy groups at the 3 and 4 positions of a gallic acid ester, leaving the 5-hydroxyl free for subsequent methylation. Alternatively, a starting material that is already methylated at the 5-position, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), could be demethylated and then selectively benzylated, although this is a more complex route.

Established Reaction Pathways and Procedural Optimizations

The established pathways for synthesizing molecules like this compound involve a sequence of well-understood organic reactions. These include etherification to install the protective groups and hydrolysis to reveal the final carboxylic acid.

Etherification Reactions for Benzyloxy Installation

The formation of the benzyl (B1604629) ether linkages is accomplished through a nucleophilic substitution reaction, typically a Williamson ether synthesis. In this reaction, the hydroxyl groups of the gallic acid scaffold are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking a benzyl halide like benzyl bromide.

A common procedure involves dissolving the hydroxylated benzoic acid ester (e.g., methyl 3,5-dihydroxybenzoate (B8624769) for an analogue) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). nih.govresearchgate.net A base, most frequently potassium carbonate, is added to facilitate the deprotonation of the phenolic hydroxyls. nih.gov The reaction mixture is then treated with benzyl bromide and heated under reflux to drive the reaction to completion. nih.gov The progress can be monitored using techniques like thin-layer chromatography (TLC).

Table 1: Representative Conditions for Benzylation of Hydroxybenzoate Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 3,5-dihydroxybenzoate | Benzyl bromide, Potassium carbonate | Acetonitrile | Reflux, 48 h | Methyl 3,5-bis(benzyloxy)benzoate | nih.gov |

| Gallic acid | Benzyl bromide, Potassium carbonate | DMF | Room temperature, 48 h | Allyl 3,4,5-tris(allyloxy)benzoate (by analogy with allyl bromide) | cnrs.fr |

| Ethyl gallate | Butane bromide, Potassium carbonate | Dimethylformamide | Heated with reflux, 5 h | 3,4,5-tributoxy ethyl ester benzoic acid | researchgate.net |

Carboxylic Acid Formation and Ester Hydrolysis Methodologies

The final step in many synthetic routes is the conversion of the ester group back into a carboxylic acid. libretexts.org This is most commonly achieved through saponification, which involves the hydrolysis of the ester under basic conditions. libretexts.org

The protected ester, such as methyl 3,4-bis(benzyloxy)-5-methoxybenzoate, is typically dissolved in an alcoholic solvent like ethanol. nih.govchemicalbook.com An aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added. nih.govchemicalbook.com The mixture is heated to facilitate the hydrolysis. chemicalbook.com Upon completion of the reaction, the mixture is cooled and acidified with a strong acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid product. nih.govchemicalbook.com The purity of the final product can then be enhanced through recrystallization. nih.gov

Table 2: Conditions for Ester Hydrolysis to Form Carboxylic Acids

| Starting Ester | Reagents | Solvent | Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| Methyl 3,4,5-trimethoxybenzoate | NaOH (0.8 mol/L) | Ethanol | Stirred at 50 °C for 2 h | 3,4,5-Trimethoxybenzoic acid | chemicalbook.com |

| Methyl 3,5-bis(benzyloxy)benzoate | KOH | Ethanol | Reflux | 3,5-Bis(benzyloxy)benzoic acid | nih.gov |

Halogenation Techniques in Analogous Compounds

Halogenation is a critical transformation in the synthesis of analogues of this compound. The introduction of halogen atoms onto the aromatic ring of benzoic acid derivatives typically proceeds via electrophilic aromatic substitution. The choice of halogenating agent and catalyst is crucial for achieving desired regioselectivity.

In the case of benzoic acid itself, halogenation with chlorine or bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), results in the formation of the meta-substituted product. embibe.comyoutube.comturito.com The carboxyl group is an electron-withdrawing group and directs incoming electrophiles to the meta position. youtube.comwikipedia.org

However, for analogues that, like this compound, contain powerful electron-donating groups (e.g., alkoxy, benzyloxy, or hydroxyl groups), the directing effects of these substituents dominate. These groups are ortho- and para-directing activators. For example, in the synthesis of a labeled gallic acid derivative, an ethyl 4-hydroxybenzoate (B8730719) intermediate was brominated in the 3- and 5-positions, which are ortho to the activating hydroxyl group. rsc.org

A patented method for producing 2-halogenated benzoic acids involves reacting benzoic acids with a halogenating agent in the presence of an alkaline compound to achieve high regioselectivity and shorter reaction times. google.com Another process for preparing halogenated benzoic acids, which are precursors for quinolonecarboxylic acid derivatives, highlights the economic and ecological advantages of using specific, recyclable reagents. google.com

The table below summarizes common halogenation conditions for benzoic acid and its activated derivatives.

| Starting Material | Reagent(s) | Catalyst | Major Product(s) | Citation(s) |

| Benzoic Acid | Br₂ | FeBr₃ | m-Bromobenzoic acid | youtube.com |

| Benzoic Acid | Cl₂ | FeCl₃ | m-Chlorobenzoic acid | embibe.comturito.com |

| Ethyl 4-hydroxybenzoate | Bromine | Not specified | Ethyl 3,5-dibromo-4-hydroxybenzoate | rsc.org |

Investigation of Reaction Mechanisms in Synthetic Routes

The synthetic routes to this compound and its analogues are governed by fundamental reaction mechanisms, primarily electrophilic aromatic substitution for ring modifications like halogenation.

The mechanism of halogenating a benzoic acid derivative involves several key steps:

Generation of the Electrophile : The Lewis acid catalyst (e.g., FeBr₃) polarizes the halogen molecule (e.g., Br₂) to create a potent electrophile (Br⁺).

Nucleophilic Attack : The π-electron system of the benzene (B151609) ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. patsnap.com

Deprotonation : A base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. youtube.com

The regiochemical outcome of the substitution is determined by the electronic properties of the substituents already present on the ring.

Electron-Withdrawing Groups (EWGs) : The carboxyl group (-COOH) is a deactivating EWG. It destabilizes the arenium ion intermediate, particularly when the positive charge is on the carbon atom attached to the group (ortho and para positions). Therefore, it directs incoming electrophiles to the meta position. wikipedia.orgpatsnap.com

Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are strong activating EDGs. They donate electron density to the ring through resonance, stabilizing the arenium ion, especially when the positive charge is at the ortho and para positions. This makes them strong ortho, para-directors.

In a molecule like this compound, the powerful activating and ortho, para-directing effects of the three alkoxy groups would strongly influence the position of any further electrophilic substitution, overriding the meta-directing effect of the carboxylic acid group.

Scale-Up Considerations and Process Chemistry Aspects

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to industrial production involves significant challenges in process chemistry.

Key considerations for scale-up include:

Starting Material Sourcing : The synthesis often begins with gallic acid or a similar precursor. globalresearchonline.netchemicalbook.com The availability, cost, and purity of these starting materials are critical for an economically viable industrial process.

Reaction Conditions :

Temperature Control : Many reactions, such as alkylations with benzyl bromide or nitrations, can be highly exothermic. Efficient heat management is crucial on a large scale to prevent runaway reactions and ensure product quality. mdpi.com

Reagent Addition : The rate of addition of reactive agents, like nitric acid for nitration or thionyl chloride for acid chloride formation, must be carefully controlled. wikipedia.orgmdpi.com

Solvent Selection : Solvents must be chosen based on reaction performance, cost, safety, and environmental impact. For instance, while dimethylformamide (DMF) is an effective solvent for alkylation reactions, its high boiling point and toxicity can complicate removal and recycling on a large scale. mdpi.com

Work-up and Purification :

Isolation : Procedures like precipitation, filtration, and extraction must be optimized for large volumes. The filtration of a final product after acidification is a common step that needs to be efficient at scale. chemicalbook.com

Purification : Recrystallization is a common method for purifying the final product and intermediates. nih.gov Selecting an appropriate solvent system that provides high recovery and purity is a key process development activity.

Process Safety and Environmental Concerns : The use of hazardous reagents like dimethyl sulfate (B86663) (a potent methylating agent) or corrosive acids requires strict safety protocols and waste management strategies. globalresearchonline.net Industrial processes for similar compounds often seek to replace chlorinated byproducts to improve the environmental profile. wikipedia.org

Patented industrial processes for related halogenated benzoic acids often emphasize the use of fewer, simpler reaction steps and reagents that can be recycled, reflecting the economic and ecological drivers in modern process chemistry. google.com

Applications As a Key Synthetic Building Block

Contribution to Complex Organic Synthesis

The sterically demanding and electronically rich nature of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid makes it an ideal starting material for the synthesis of intricate molecular targets. The benzyloxy groups serve as robust protecting groups for the phenolic oxygens, which can be selectively removed under specific conditions, while the carboxylic acid and methoxy (B1213986) groups offer additional handles for chemical modification.

Precursor in Natural Product Total Synthesis

While direct and extensive examples of this compound in the total synthesis of natural products are not broadly documented in readily accessible literature, its structural motif is analogous to fragments found in various natural compounds. The related compound, 3,4-Bis(benzyloxy)benzoic acid, has been utilized as a versatile intermediate in the synthesis of complex molecules and natural products, such as in the total synthesis of petrobactin (B1249178) and its analogs. oregonstate.edu This suggests the potential of similarly substituted benzoic acids, including the 3,4-bis(benzyloxy)-5-methoxy variant, as precursors for elaborately substituted aromatic portions of natural products. The strategic placement of the benzyloxy and methoxy groups allows for differential deprotection and functionalization, a key strategy in the lengthy and complex sequences of total synthesis.

Component in Heterocyclic Compound Construction

The construction of heterocyclic scaffolds is a cornerstone of medicinal and materials chemistry. While specific examples detailing the use of this compound in heterocyclic synthesis are not prevalent, the general reactivity of benzoic acids and their derivatives provides a clear pathway for such applications. For instance, the carboxylic acid moiety can be readily converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Structurally related benzamide (B126) derivatives have been used to synthesize novel N-benzimidazole derivatives through coupling reactions. google.com This highlights the potential for this compound to be employed in the synthesis of a variety of heterocyclic systems, where the substituted benzene (B151609) ring forms a key part of the final structure.

Modular Synthesis Approaches Utilizing the Benzoic Acid Core

Modular synthesis, which involves the stepwise assembly of molecular fragments, is a powerful strategy for creating libraries of compounds for drug discovery and materials science. The structure of this compound is well-suited for such approaches. The carboxylic acid function serves as a primary coupling point, allowing for its attachment to various molecular scaffolds through amide or ester linkages.

For example, a modular approach to the synthesis of desferrioxamine B, an essential medicine, has been described, showcasing the use of standard amide coupling conditions to link different building blocks. nih.gov While this specific synthesis does not use this compound, it exemplifies the type of modular strategy where this compound could be incorporated. The benzyloxy groups can be maintained throughout several synthetic steps and then deprotected at a later stage to reveal reactive hydroxyl groups for further diversification. This modularity allows for the systematic variation of substituents on the aromatic core, enabling the fine-tuning of a molecule's properties.

Regio- and Chemoselective Transformations in Downstream Applications

The distinct electronic and steric environment of the functional groups in this compound and its derivatives allows for a high degree of control in subsequent chemical transformations. The differential reactivity of the methoxy and benzyloxy groups is a key feature that can be exploited in downstream applications.

Chemical Functionalization and Derivatization Studies

Esterification and Amidation for Diversification

The carboxylic acid group of 3,4-bis(benzyloxy)-5-methoxybenzoic acid is a prime site for modifications, with esterification and amidation being the most common strategies to create a diverse library of derivatives.

Esterification reactions are frequently employed to modify the solubility and electronic properties of the molecule. The synthesis of the methyl ester, this compound methyl ester, is a common example. sigmaaldrich.com Generally, these reactions involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an alcohol in the presence of a base. google.com Alternatively, direct condensation of the carboxylic acid with an alcohol can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov Another effective method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a mild benzylating agent for the synthesis of benzyl (B1604629) esters. beilstein-journals.org

Amidation introduces a nitrogen-containing functional group, which can significantly alter the biological activity and hydrogen-bonding capabilities of the resulting molecule. The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid to form an acyl chloride, which then readily reacts with a primary or secondary amine. google.com This method has been successfully used for the synthesis of various N-alkyl and N-aryl amides of structurally related benzoic acids. google.com The resulting bicyclic β-benzyloxy amides have been synthesized through a one-pot protocol involving nitrile hydrozirconation, acylation, and a Lewis acid-promoted Friedel-Crafts alkylation. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification (Methyl Ester) | Conversion to acyl chloride followed by reaction with methanol (B129727) | This compound methyl ester | sigmaaldrich.com |

| Esterification (Benzyl Ester) | Alcohol, 2-benzyloxy-1-methylpyridinium triflate, MgO, toluene, 90 °C | Benzyl 3,4-bis(benzyloxy)-5-methoxybenzoate | beilstein-journals.org |

| Amidation (N-Ethyl Amide) | Conversion to 3,4,5-trimethoxybenzoyl chloride, followed by reaction with ethylamine | N-Ethyl-3,4,5-trimethoxybenzamide | google.com |

| Amidation (Bicyclic β-Benzyloxy Amide) | Nitrile hydrozirconation, acylation, Lewis acid promoted Friedel-Crafts alkylation | Bicyclic β-benzyloxy amide | nih.gov |

Halogenation and Other Electrophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups that can further modify its properties. The directing effects of the existing substituents—two benzyloxy groups and one methoxy (B1213986) group—play a crucial role in determining the position of the incoming electrophile. All three are ortho, para-directing and activating groups.

Halogenation , such as bromination, is a key modification. For instance, the bromination of m-methoxybenzoic acid in the presence of a bromination initiator and a cocatalyst can yield 2-bromo-5-methoxybenzoic acid. google.com A related compound, 4-(benzyloxy)-3-bromo-5-methoxybenzoic acid, has also been synthesized. uni.lu Given the electronic nature of the substituents on this compound, bromination is expected to occur at the positions ortho to the activating benzyloxy and methoxy groups. The bromination of 3-methylbenzoic acids to their corresponding 3-bromomethylbenzoic acids is also a known transformation. google.com

Nitration is another important EAS reaction. The nitration of similar compounds, such as 4-(benzyloxy)-3-methoxybenzoic acid, can lead to the formation of nitro derivatives like 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid. bldpharm.com The position of nitration is dictated by the activating and directing effects of the existing substituents.

Transformations of the Carboxylic Acid Moiety

Beyond esterification and amidation, the carboxylic acid group of this compound can undergo a variety of other transformations, leading to a wider range of functional derivatives.

One significant transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This reaction would yield [3,4-bis(benzyloxy)-5-methoxyphenyl]methanol. The related compound, 3,4-bis(benzyloxy)benzyl alcohol, is a known compound, suggesting the feasibility of this reduction. nih.govsielc.com Such alcohols can serve as versatile intermediates for further functionalization.

Another important transformation is the conversion to an acyl chloride . This is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). researchgate.net The resulting 3,4-bis(benzyloxy)-5-methoxybenzoyl chloride is a highly reactive intermediate that can be readily used in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. The synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid is a well-established procedure that can be adapted for this purpose. google.com

Ligand Design for Coordination Chemistry Research

The presence of multiple oxygen donor atoms in this compound makes it an attractive candidate for use as a ligand in coordination chemistry. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), and the etheric oxygen atoms of the benzyloxy and methoxy groups can also participate in coordination, leading to the formation of stable metal complexes with interesting structural and electronic properties.

While direct studies on the coordination chemistry of this compound are not extensively reported, research on a closely related compound, 3,5-bis(benzyloxy)benzoic acid, has demonstrated its utility in the synthesis of luminescent lanthanide coordination complexes. researchgate.net These complexes exhibit unique line-like emission bands, highlighting the potential of such ligands in the design of functional materials with specific optical properties. researchgate.net The structural and electronic similarities between these two benzoic acid derivatives strongly suggest that this compound could also serve as an effective ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs).

Integration into Advanced Material Precursors

The unique molecular architecture of this compound, featuring a rigid aromatic core and flexible side chains, makes it a valuable precursor for the synthesis of advanced materials, particularly dendrimers and liquid crystals.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The convergent synthesis of dendrimers often utilizes wedge-shaped molecules, or dendrons, that are subsequently attached to a central core. Gallic acid and its derivatives are widely used as building blocks for dendrons due to their trifunctional nature. nih.gov The benzyloxy groups in this compound can be deprotected to reveal hydroxyl groups, which can then be further functionalized to build up dendritic structures. The use of 3,5-bis(benzyloxy)benzoic acid in the synthesis of monodispersed dendritic polyesters exemplifies the utility of such protected gallic acid derivatives in creating complex macromolecular architectures. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, offering detailed insights into the molecular framework.

High-Resolution ¹H and ¹³C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring, the benzylic methylene (B1212753) protons, the protons of the benzyl (B1604629) aromatic rings, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carboxyl carbon, the aromatic carbons of the central benzoic acid ring, the benzylic carbons, the aromatic carbons of the benzyl groups, and the methoxy carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 12.0 - 13.0 (s, 1H) | 167.0 - 170.0 |

| Benzoic Ring C-H | 7.30 - 7.50 (m, 2H) | 108.0 - 115.0 |

| Benzoic Ring C-O | --- | 145.0 - 155.0 |

| Benzoic Ring C-C=O | --- | 125.0 - 130.0 |

| Benzyl CH₂ | 5.10 - 5.30 (s, 4H) | 70.0 - 75.0 |

| Benzyl Ring C-H | 7.20 - 7.50 (m, 10H) | 127.0 - 129.0 |

| Benzyl Ring C-CH₂ | --- | 136.0 - 138.0 |

| Methoxy (OCH₃) | 3.80 - 4.00 (s, 3H) | 56.0 - 58.0 |

Note: The above data is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Experiments

To unambiguously assign the proton and carbon signals, especially for the closely resonating aromatic protons, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the different fragments of the molecule, such as linking the benzylic protons to the correct carbons on the benzoic acid ring.

Specialized NMR for Heteroatoms (e.g., ³¹P NMR for intermediates)

While not directly applicable to the final compound this compound, specialized heteroatom NMR techniques like ³¹P NMR can be instrumental in characterizing phosphorus-containing reagents or intermediates that may be used in its synthesis. For instance, if a phosphine-based reagent were employed in a coupling reaction to construct the molecule, ³¹P NMR would be a powerful tool to monitor the reaction progress and characterize any phosphorus-containing byproducts.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining further structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is well-suited for the analysis of relatively polar and non-volatile compounds like this compound. LC-MS can provide an accurate mass measurement of the molecular ion, which helps to confirm the elemental composition. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode can be used to verify the presence of key structural motifs, such as the loss of benzyl groups or the carboxyl group.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

| 362.1 | [M]+ | Molecular Ion |

| 317.1 | [M - COOH]+ | Loss of the carboxylic acid group |

| 271.1 | [M - C₇H₇]+ | Loss of a benzyl group |

| 180.1 | [M - 2(C₇H₇)]+ | Loss of both benzyl groups |

| 91.1 | [C₇H₇]+ | Benzyl cation |

Note: The fragmentation pattern is predictive and can vary depending on the ionization technique and conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis, it can be derivatized to a more volatile form, for example, by silylation of the carboxylic acid group. This allows for the assessment of its purity and the identification of any volatile impurities that may be present from the synthetic process. Such impurities could include residual solvents or starting materials. The high separation efficiency of the gas chromatograph combined with the definitive identification provided by the mass spectrometer makes GC-MS an excellent method for quality control.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined, providing a molecular fingerprint. For this compound, the IR spectrum reveals key absorptions corresponding to its constituent functional groups.

The presence of the carboxylic acid moiety is prominently indicated by a broad O-H stretching vibration, typically observed in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid groups in the solid state. Additionally, the carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band around 1700-1680 cm⁻¹.

The aromatic rings within the structure, both the central benzoic acid ring and the two benzyl ether groups, give rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹ (e.g., 3033 cm⁻¹ in a related compound). The C=C stretching vibrations within the aromatic rings result in absorptions in the 1600-1450 cm⁻¹ region.

The ether linkages (C-O-C) of the benzyloxy and methoxy groups are characterized by their stretching vibrations. The aryl-alkyl ether C-O stretching of the benzyloxy groups would likely appear in the region of 1275-1200 cm⁻¹, while the C-O stretching of the methoxy group would also fall within this range. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide further information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region. For instance, bands around 733 cm⁻¹ and 698 cm⁻¹ have been observed in similar structures, indicative of monosubstituted benzene rings of the benzyl groups.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on typical ranges for these functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H stretch | > 3000 |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aryl Ether | C-O stretch | 1275 - 1200 |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and the presence of chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the aromatic rings. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, often referred to as the B-band (benzenoid B-band) and the C-band.

The B-band, which is generally more intense, is expected to appear at a lower wavelength, typically around 230 nm for benzoic acid itself. The C-band, which is broader and less intense, is observed at a higher wavelength, around 270-280 nm. The presence of the benzyloxy and methoxy substituents on the benzoic acid ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electron-donating nature of the ether oxygen atoms.

The exact λmax values would be influenced by the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals. Based on data for related methoxy- and benzyloxy-substituted benzoic acids, the expected UV-Vis absorption maxima for this compound are summarized in the table below.

| Absorption Band | Electronic Transition | Expected λmax (nm) |

| B-band | π → π | ~ 230 - 250 |

| C-band | π → π | ~ 270 - 290 |

Analysis of the molar absorptivity (ε) at these wavelengths can also provide quantitative information about the concentration of the compound in a solution, following the Beer-Lambert law.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For a crystalline sample of this compound, X-ray diffraction analysis would be expected to reveal the following:

Crystal System and Space Group: The compound would crystallize in one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic) and a specific space group that describes the symmetry of the unit cell. For example, 3,5-Bis(benzyloxy)benzoic acid crystallizes in the triclinic system with a P-1 space group. researchgate.net

Unit Cell Dimensions: The analysis would determine the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise conformation of the molecule in the solid state, including the dihedral angles between the planes of the central benzoic acid ring and the peripheral benzyl rings, would be elucidated.

The table below summarizes the type of crystallographic data that would be obtained from an X-ray diffraction study of this compound, with illustrative data from an analogous compound.

| Crystallographic Parameter | Expected Information | Example Data (from 3,5-Bis(benzyloxy)benzoic acid) researchgate.net |

| Crystal system | The basic crystal lattice structure | Triclinic |

| Space group | The symmetry of the unit cell | P-1 |

| Unit cell dimensions | The size and shape of the unit cell | a, b, c, α, β, γ values |

| Hydrogen bonding | Intermolecular interactions involving hydrogen | O-H···O hydrogen bonds forming centrosymmetric dimers |

| O···O distance | The strength of the hydrogen bond | ~ 2.633 Å |

Chromatographic Separation and Purity Profiling Techniques (e.g., HPLC, UPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of benzoic acid derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of benzoic acids. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. For this compound, a typical RP-HPLC or UPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. Purity profiling can be achieved by detecting any impurities, which would appear as separate peaks in the chromatogram. UPLC, which utilizes smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC.

A representative set of HPLC/UPLC conditions for the analysis of a benzoic acid derivative is outlined in the table below.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A gradient elution, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time. |

| Flow Rate | 0.2 - 0.5 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC |

| Column Temperature | 25 - 40 °C |

| Detection | UV detector, monitoring at a wavelength corresponding to one of the absorption maxima of the compound (e.g., ~254 nm or ~280 nm). |

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective chromatographic technique for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a silica gel plate would be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to determine the optimized molecular geometry and predict various ground-state properties. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These computed geometric parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the theoretical model. For complex molecules like this compound, with its multiple rotatable bonds, DFT is crucial for identifying the most stable (lowest energy) conformation.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Benzoic Acid Derivative.

| Parameter | Calculated Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| Point Group | e.g., C1 |

| Optimized Bond Lengths (Å) | e.g., C=O, C-O, C-C |

| Optimized Bond Angles (°) | e.g., O-C-O, C-C-C |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor (nucleophile). Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov The energies of the HOMO and LUMO are also used to calculate important reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity. nih.govnih.gov For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings and the carboxyl group, influencing its interaction with other molecules.

Table 2: Illustrative Frontier Molecular Orbital Data for a Benzoic Acid Derivative.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Typical negative value |

| LUMO Energy | Typical negative or small positive value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated difference |

| Ionization Potential (I ≈ -EHOMO) | Calculated value |

| Electron Affinity (A ≈ -ELUMO) | Calculated value |

| Chemical Hardness (η = (I-A)/2) | Calculated value |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential. mdpi.com For this compound, the MEP surface would likely show negative potential around the carbonyl and ether oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The acidic proton of the carboxylic acid would be a region of positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two benzyloxy groups and the methoxy (B1213986) group in this compound means that the molecule can adopt various conformations. Conformational analysis is performed to identify the different stable conformers and to determine their relative energies. This can be achieved by systematically rotating the single bonds and calculating the energy at each step using quantum chemical methods.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule and identify the most populated conformations at a given temperature. While specific MD studies on this compound were not found, such simulations would be valuable for understanding its flexibility and how it might interact with other molecules, such as biological receptors, in a dynamic environment. Studies on related compounds like 3,5-Bis(benzyloxy)benzoic acid have shown that the benzyloxy groups can adopt different orientations (syn or anti) relative to the central benzene (B151609) ring. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. Comparing the computed spectrum with an experimental one can help in the assignment of the observed spectral bands to specific molecular vibrations.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and help understand the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

Mechanistic Pathway Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to elucidate the step-by-step pathway. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is a high-energy structure that represents the energy barrier for a reaction. Locating the transition state structure and calculating its energy is essential for determining the activation energy and, consequently, the reaction rate. Computational transition state searches are complex calculations that map the potential energy surface of a reaction to find the saddle point corresponding to the transition state. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, in the synthesis of related chromane derivatives, understanding the cyclization mechanism is crucial for optimizing reaction conditions and explaining the formation of byproducts. mdpi.com

Current Research Trajectories and Future Outlook

Innovations in Protecting Group Chemistry Relevant to Benzyloxy Groups

The benzyl (B1604629) group is one of the most widely used protecting groups for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. google.comontosight.ai Traditionally, the removal of benzyl ethers, such as those in 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, is accomplished through palladium-catalyzed hydrogenolysis. organic-chemistry.org While effective, this method has limitations, particularly in the presence of other reducible functional groups (e.g., alkenes, alkynes, or nitro groups). organic-chemistry.org

Recent innovations focus on developing milder and more chemoselective deprotection methods. These advancements provide chemists with a broader toolkit, allowing for the strategic unmasking of hydroxyl groups in complex molecular architectures. jocpr.com

Key Innovations Include:

Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for cleaving p-methoxybenzyl (PMB) ethers, but recent methods have expanded this utility to simple benzyl ethers through photoirradiation. google.comorganic-chemistry.org Furthermore, nitroxyl (B88944) radicals have been shown to catalyze the oxidative deprotection of benzyl groups at room temperature, offering compatibility with hydrogenation-sensitive substrates. organic-chemistry.org

Photochemical Cleavage: Visible light-mediated deprotection is emerging as a powerful and green alternative. researchgate.net This technique involves an excited photocatalyst that transfers an electron to the benzyl group's benzene (B151609) ring, initiating a mesolytic cleavage of the C-O bond. This approach avoids harsh reagents and flammable hydrogen gas, showing excellent chemo- and regioselectivity. researchgate.net

Catalytic Transfer Hydrogenation: Using hydrogen donors like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) in conjunction with a palladium catalyst offers a safer, more convenient alternative to using hydrogen gas. organic-chemistry.orgsemanticscholar.org This method can limit the availability of hydrogen, sometimes improving selectivity. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as a combination of BCl₃ and pentamethylbenzene (B147382) (as a cation scavenger), can achieve chemoselective debenzylation at low temperatures, preserving other functional groups. researchgate.net

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis (Traditional) | H₂, Pd/C | High efficiency, clean byproducts (toluene) | Incompatible with reducible groups (alkenes, alkynes), requires specialized equipment for H₂ gas. organic-chemistry.org |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids flammable H₂ gas, milder conditions. semanticscholar.org | May still affect some highly sensitive groups. |

| Oxidative Deprotection | DDQ; Nitroxyl radical/PIFA | Orthogonal to hydrogenation, good for sensitive substrates. organic-chemistry.org | Stoichiometric oxidants can generate waste; substrate-dependent efficacy. researchgate.net |

| Photochemical Cleavage | Visible light, photocatalyst | Extremely mild, high chemoselectivity, avoids harsh reagents. researchgate.net | Requires photochemical equipment; catalyst may be complex. |

| Lewis Acid-Mediated Cleavage | BCl₃, cation scavenger | High chemoselectivity at low temperatures. researchgate.net | Stoichiometric, moisture-sensitive reagents. |

Chemo- and Regioselective Synthesis of Advanced Benzoic Acid Derivatives

Benzoic acids are fundamental structural motifs in numerous natural products and pharmaceutical agents. researchgate.netnih.gov The direct and selective functionalization of their C–H bonds represents a powerful strategy for step-economical synthesis, avoiding lengthy pre-functionalization steps. nih.gov However, the benzene ring of benzoic acid is electron-deactivated, making traditional electrophilic aromatic substitution challenging and often requiring harsh conditions. nih.gov

Modern research has focused on transition metal-catalyzed C–H activation, which utilizes the carboxyl group as an intrinsic directing group to achieve high regioselectivity.

Ortho-C–H Functionalization: This is the most studied area, with numerous methods developed for ortho-arylation, -alkenylation, and -allylation. researchgate.netnih.gov Palladium and ruthenium catalysts are commonly employed. For instance, palladium-catalyzed reactions can couple benzoic acids with aryl iodides or chlorides, while ruthenium-based systems can facilitate ortho-allylation with allyl acetates at mild temperatures (e.g., 50 °C). researchgate.netnih.gov

Meta-C–H Functionalization: Activating the meta-position has been a formidable challenge due to its distance from the directing carboxyl group. researchgate.netnih.gov A significant breakthrough involves the use of a removable nitrile-based sulfonamide template. This template coordinates with a palladium catalyst and directs the functionalization to the meta-position. This strategy has been successfully applied to achieve meta-olefination of a broad range of benzoic acid derivatives using molecular oxygen as the terminal oxidant. researchgate.netnih.gov

Catalyst and Ligand Development: The choice of metal catalyst and ligand is crucial for success. Rhodium and iridium catalysts, for example, can lead to different outcomes in reactions with alkynes; rhodium catalysis yields isocoumarins, while iridium catalysis produces naphthalene (B1677914) derivatives. acs.org The development of novel ligands continues to be a key driver of innovation, enabling previously difficult transformations. researchgate.net

| Position | Reaction Type | Catalyst System | Key Features |

|---|---|---|---|

| Ortho | Arylation | Pd(OAc)₂ / Ligand | Direct coupling with aryl halides. researchgate.net |

| Ortho | Allylation | [Ru(p-cymene)Cl₂]₂ | Mild reaction conditions (50 °C). nih.gov |

| Ortho | Oxidative Coupling | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Coupling with internal alkynes to form isocoumarins. acs.org |

| Meta | Olefination | Pd(OAc)₂ / Nitrile-based template | Overcomes the challenge of remote C–H activation; uses O₂ as oxidant. researchgate.netnih.gov |

| Meta | Acetoxylation | Pd(OAc)₂ / Nitrile-based template | Provides a handle for further meta-position transformations. researchgate.net |

Opportunities for Biomimetic and Bio-inspired Synthesis

Biomimetic synthesis, which imitates nature's strategies for constructing complex molecules, offers a powerful paradigm for developing efficient and elegant synthetic routes. nih.gov For compounds like this compound, which is derived from the gallic acid scaffold found widely in nature, bio-inspired approaches are particularly relevant. nih.gov

Enzymatic and Biocatalytic Methods: Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. rsc.org Benzoic acid decarboxylases, for example, are robust enzymes used for preparative-scale applications. researchgate.net Other enzymes, such as laccases and oxidases, can be used for selective functionalization, such as iodination or hydroxylation of phenolic acids, which can dramatically enhance their biological properties. rsc.orgresearchgate.net This approach offers a green alternative to traditional chemical methods for modifying the benzoic acid core.

Bio-based Feedstocks: A key goal of green chemistry is to replace petroleum-derived chemicals with renewable, bio-based alternatives. Research has demonstrated scalable and efficient routes to produce benzoates from biomass-derived molecules like coumalic acid. rsc.org By utilizing a Diels-Alder reaction with bioavailable ethylene, this platform provides a direct pathway to aromatic compounds, reducing reliance on fossil fuels. rsc.org

Integration of Automation and High-Throughput Screening in Synthesis Development

The discovery and optimization of new synthetic reactions is being revolutionized by automation and high-throughput experimentation (HTE). acs.org These technologies enable researchers to rapidly screen vast numbers of catalysts, reagents, and reaction conditions, accelerating the development of synthetic routes for complex targets. youtube.com

Automated Synthesis Platforms: Modern systems combine robotic liquid handling with small-scale reaction vessels (e.g., 1536-well plates) to perform hundreds or thousands of reactions in parallel. dispendix.comnih.gov This allows for the rapid evaluation of variables and the identification of optimal conditions with minimal consumption of materials (nanomole scale). acs.orgnih.gov

High-Throughput Analysis: A major bottleneck in HTE has been the analysis of reaction outcomes. This challenge is being met by advanced mass spectrometry techniques like desorption electrospray ionization (DESI). nih.govresearchgate.net DESI-MS allows for the direct, label-free analysis of reaction mixtures from plates at speeds of more than one sample per second, providing near-instantaneous feedback on reaction success. nih.gov

Accelerated Catalyst Discovery: HTE is particularly powerful for catalyst development. By systematically evaluating different ligands and metal precursors, researchers can quickly identify catalysts with desired activity and selectivity. youtube.com The massive datasets generated can be used to build structure-property relationships, guiding the rational design of next-generation catalysts. youtube.com This approach is directly applicable to optimizing the C-H functionalization reactions discussed in section 7.2.

On-the-Fly Synthesis and Screening: The integration of automated synthesis with direct biological or analytical screening creates a powerful "design-make-test-analyze" cycle. nih.gov New compound libraries can be synthesized and immediately screened for desired properties, dramatically shortening discovery timelines in fields like medicinal chemistry. dispendix.comnih.gov

| Technology | Function | Impact on Synthesis Development |

|---|---|---|

| Robotic Liquid Handling | Precise dispensing of reagents and catalysts into microplates. | Enables miniaturization and parallelization of reactions, reducing waste and increasing throughput. dispendix.com |

| Acoustic Dispensing | Uses sound waves to transfer nanoliter volumes of liquids without contact. | Allows for extremely low-volume reactions, conserving precious materials. nih.gov |

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Rapid, ambient ionization method for analyzing samples directly from surfaces. | Enables ultra-fast screening of reaction outcomes ( >1 sample/sec) without sample preparation. nih.govresearchgate.net |

| Infrared (IR) Thermography | Measures heat generated by exothermic reactions. | Provides a rapid, qualitative screen for catalytic activity across a library. mpg.de |

| Automated Flow Chemistry | Performs reactions in continuous-flow reactors with automated parameter control. | Facilitates rapid optimization, improves safety, and allows for seamless scaling of successful reactions. acs.orgrsc.org |

Q & A

Q. How is this compound utilized as a building block in multi-step syntheses (e.g., drug intermediates)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.